molecular formula C23H41NO B12553913 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one CAS No. 151391-73-0

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one

Cat. No.: B12553913
CAS No.: 151391-73-0
M. Wt: 347.6 g/mol
InChI Key: FCENBYBCTXRIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-1-yl)octadeca-2,4-dien-1-one (IUPAC name: (2E,4E)-1-piperidin-1-yloctadeca-2,4-dien-1-one) is a long-chain unsaturated N-acylpiperidine derivative characterized by an 18-carbon backbone with conjugated double bonds at positions 2 and 2. Its molecular formula is C₂₃H₄₁NO (molecular weight: 347.60 g/mol) . Key physicochemical properties include:

  • XLogP: 8.40 (indicating high lipophilicity)
  • Topological Polar Surface Area (TPSA): 20.30 Ų
  • Rotatable bonds: 14 (suggesting conformational flexibility) . The compound’s structure features a piperidine ring linked to a dienone moiety, a configuration associated with bioactivity modulation in related analogs (e.g., piperine derivatives) . Despite its structural similarity to bioactive molecules, current literature reports 0 direct references to its applications in peer-reviewed studies .

Properties

CAS No.

151391-73-0

Molecular Formula

C23H41NO

Molecular Weight

347.6 g/mol

IUPAC Name

1-piperidin-1-yloctadeca-2,4-dien-1-one

InChI

InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h14-15,17,20H,2-13,16,18-19,21-22H2,1H3

InChI Key

FCENBYBCTXRIOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC(=O)N1CCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one typically involves the reaction of piperidine with an appropriate octadecadienone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected N-Acylpiperidines

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Double Bonds Key Features
1-(Piperidin-1-yl)octadeca-2,4-dien-1-one (2E,4E)-dienone + C18 chain C₂₃H₄₁NO 347.60 2 High lipophilicity (XLogP 8.40); unstudied bioactivity
Piperine (Bioperine®) (2E,4E)-dienone + C5 chain C₁₇H₁₉NO₃ 285.34 2 Enhances bioavailability of drugs (e.g., curcumin) via CYP450 modulation
1-(Piperidin-1-yl)octadecan-1-one Saturated C18 chain C₂₃H₄₅NO 351.61 0 Higher hydrophobicity (XLogP 8.69); used in GC analysis
(E)-1-(Piperidin-1-yl)octadec-2-en-1-one Monoene (C18 chain) C₂₃H₄₃NO 349.59 1 Intermediate lipophilicity (XLogP ~7.8); structural analog in plant extracts
(2E,4E)-1-(Piperidin-1-yl)hexa-2,4-dien-1-one Short-chain dienone (C6) C₁₁H₁₇NO 179.26 2 Insecticidal activity against Tuta absoluta

Biological Activity

1-(Piperidin-1-YL)octadeca-2,4-dien-1-one, also known as (2E,4E)-1-(piperidin-1-yl)octadeca-2,4-dien-1-one, is an organic compound with significant biological activity. Its structure features a piperidine ring attached to a long aliphatic chain with multiple double bonds, which contributes to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interaction with biological systems, potential therapeutic effects, and relevant research findings.

Structural Characteristics

The molecular formula of 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one is C23H43NO. The compound exhibits structural complexity due to the presence of a piperidine moiety and a polyunsaturated hydrocarbon tail. This configuration enhances its ability to interact with biological membranes and enzymes.

Mechanisms of Biological Activity

Research indicates that 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one interacts with biological membranes, influencing membrane dynamics and potentially modulating enzyme activities through hydrogen bonding and other interactions. These interactions may lead to various biological effects, including antimicrobial and anti-inflammatory properties.

Interaction with Membranes

The compound's long hydrocarbon tail allows it to integrate into lipid bilayers, altering membrane fluidity and functionality. This property is crucial for its potential role in drug delivery systems and as a therapeutic agent targeting specific cellular pathways.

Enzymatic Modulation

The piperidine ring enhances the compound's ability to form hydrogen bonds with molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity, which is vital in various physiological processes.

Antimicrobial Properties

Preliminary studies suggest that 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating moderate activity .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which plays a critical role in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives:

Compound Biological Activity Mechanism
PiperineModulates drug metabolism; anti-inflammatoryInhibits enzymes like cytochrome P450; affects signaling pathways
IsochavicineInduces apoptosis in cancer cellsActivates caspases involved in intrinsic cell death pathways
1-(Piperidin-1-YL)octadec-2-en-1-oneAntimicrobial; anti-inflammatoryAlters membrane dynamics; inhibits IL-6 release

Potential Therapeutic Applications

Given its diverse biological activities, 1-(Piperidin-1-YL)octadeca-2,4-dien-1-one holds promise for various therapeutic applications:

  • Antimicrobial Treatments : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs : The compound's effects on cytokine release could be harnessed for treating inflammatory diseases.
  • Drug Delivery Systems : Its membrane-interacting properties may enhance the efficacy of drug delivery vehicles targeting specific tissues or cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.